molecular formula C15H25N3 B8275127 1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B8275127
M. Wt: 247.38 g/mol
InChI Key: VKRXXFLKWSHTGI-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

1.1 mL 6 M aqueous NaOH solution was added to a solution of 0.75 g (2.184 mmol) of N-[1-(2-diethylamino-ethyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-2,2,2-trifluoro-acetamide in 5 mL MeOH at 0° C. and the mixture was stirred for 15 minutes at 0° C. and for 1 hour at RT. The reaction mixture was evaporated down i. vac., sat. aqueous sodium bicarbonate solution was added and the mixture was exhaustively extracted with EtOAc. The combined org. extracts were dried over magnesium sulphate, evaporated down i. vac. and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH/conc. aqueous ammonia 90:10:1).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
N-[1-(2-diethylamino-ethyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-2,2,2-trifluoro-acetamide
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:5]([CH2:25][CH3:26])[CH2:6][CH2:7][N:8]1[C:17]2[C:12](=[CH:13][C:14]([NH:18]C(=O)C(F)(F)F)=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)[CH3:4]>CO>[CH2:25]([N:5]([CH2:3][CH3:4])[CH2:6][CH2:7][N:8]1[C:17]2[C:12](=[CH:13][C:14]([NH2:18])=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[1-(2-diethylamino-ethyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-2,2,2-trifluoro-acetamide
Quantity
0.75 g
Type
reactant
Smiles
C(C)N(CCN1CCCC2=CC(=CC=C12)NC(C(F)(F)F)=O)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at 0° C. and for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down i
ADDITION
Type
ADDITION
Details
, sat. aqueous sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH/conc. aqueous ammonia 90:10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(CCN1CCCC2=CC(=CC=C12)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.